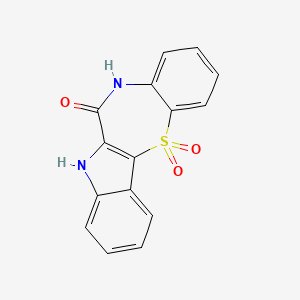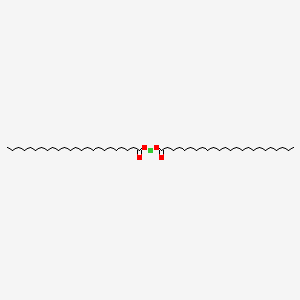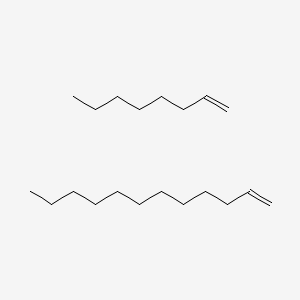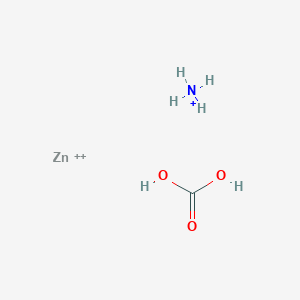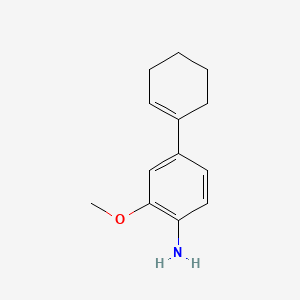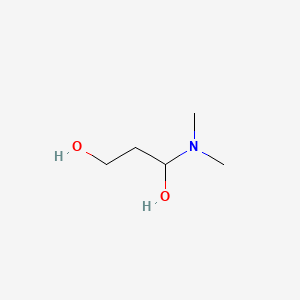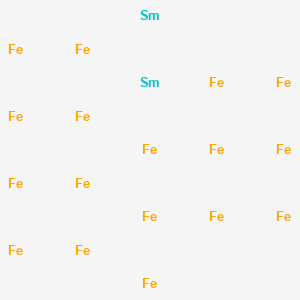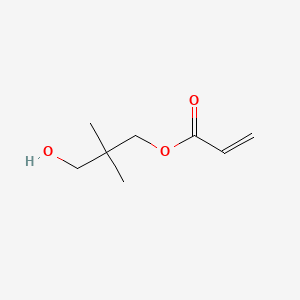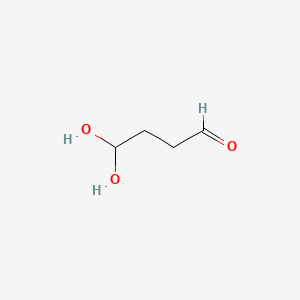
Antimony tri(octanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony tri(octanolate) is an organometallic compound composed of antimony and octanolate ligands It is a coordination complex where antimony is in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony tri(octanolate) can be synthesized through the reaction of antimony trichloride with sodium octanolate in an organic solvent. The reaction typically proceeds as follows:
SbCl3+3NaOOct→Sb(OOct)3+3NaCl
where (\text{OOct}) represents the octanolate ligand.
Industrial Production Methods: Industrial production of antimony tri(octanolate) involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: Antimony tri(octanolate) can undergo oxidation to form antimony pentavalent compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: The octanolate ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like halogen acids or alcohols.
Major Products:
Oxidation: Antimony pentoxide or other antimony(V) compounds.
Reduction: Elemental antimony.
Substitution: Various antimony complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Antimony tri(octanolate) is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. It is also employed in the preparation of other organometallic compounds.
Biology and Medicine: Research is ongoing to explore the potential of antimony compounds in medical applications, such as anticancer agents and treatments for parasitic infections.
Industry: In the industrial sector, antimony tri(octanolate) is used in the production of flame retardants, plastics, and ceramics. It also finds applications in the electronics industry for the manufacture of semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of antimony tri(octanolate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The octanolate ligands stabilize the antimony center, allowing it to participate in catalytic cycles. In biological systems, antimony compounds can interact with cellular components, leading to therapeutic effects such as apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Antimony trichloride: A common antimony compound used in similar applications but with different reactivity and properties.
Antimony triacetate: Another organometallic antimony compound with acetate ligands instead of octanolate.
Antimony trisulfide: Used in different industrial applications, such as in the production of matches and fireworks.
Uniqueness: Antimony tri(octanolate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions sets it apart from other antimony compounds.
Propriétés
Numéro CAS |
7578-07-6 |
|---|---|
Formule moléculaire |
C24H51O3Sb |
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
antimony(3+);octan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
Clé InChI |
UTHBPCCXAJTHSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



